Lesinurad Impurity 5 Sodium Salt (Lesinurad Impurity F Sodium Salt)

Description

Molecular Formula and Weight

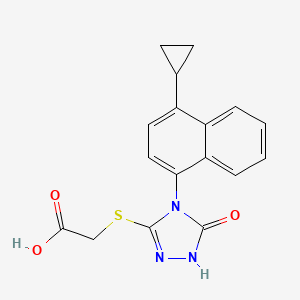

The molecular composition of Lesinurad Impurity 5 Sodium Salt demonstrates significant complexity reflecting its pharmaceutical origin and structural sophistication. The base compound, prior to sodium salt formation, possesses the molecular formula C17H15N3O3S with a corresponding molecular weight of 341.4 grams per mole. This molecular composition encompasses seventeen carbon atoms forming the primary structural framework, fifteen hydrogen atoms contributing to the molecular architecture, three nitrogen atoms primarily located within the triazole ring system, three oxygen atoms distributed across carbonyl and carboxylic acid functionalities, and one sulfur atom serving as a critical bridging element between the triazole and acetic acid components.

Upon conversion to its sodium salt form, the molecular formula transforms to C17H14N3O3SNa, reflecting the deprotonation of the carboxylic acid group and subsequent sodium coordination. This modification increases the molecular weight to 363.37 grams per mole, representing an increase of approximately 22 mass units corresponding to the replacement of a hydrogen atom with a sodium cation. The density of the compound has been predicted through computational methods to be 1.56 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure consistent with its aromatic and heterocyclic components.

The predicted acid dissociation constant demonstrates a pKa value of 3.41 ± 0.10, indicating that the carboxylic acid functionality exhibits moderately strong acidic behavior under physiological conditions. This property significantly influences the compound's solubility characteristics and pharmaceutical behavior, particularly in aqueous environments where ionization equilibria become relevant for pharmaceutical processing and analytical applications.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic nomenclature of Lesinurad Impurity 5 Sodium Salt follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and aromatic systems. The complete International Union of Pure and Applied Chemistry name for the base compound is 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid. This systematic designation precisely describes the molecular architecture by identifying the acetic acid backbone, the sulfanyl bridging unit, and the complex triazole-naphthalene substitution pattern that characterizes this pharmaceutical impurity.

The nomenclature breakdown reveals several critical structural elements that define the compound's chemical identity. The acetic acid component serves as the primary functional group, providing the carboxylic acid functionality that becomes ionized in the sodium salt form. The sulfanyl bridge connects this acetic acid moiety to a highly substituted 1,2,4-triazol-3-yl system, which represents the core heterocyclic component of the molecule. The triazole ring bears a 5-oxo substitution, indicating the presence of a carbonyl group that contributes to the compound's overall polarity and hydrogen bonding potential.

The naphthalene component features a 4-cyclopropyl substitution pattern, introducing a strained three-membered ring system that significantly influences the compound's conformational behavior and steric properties. This cyclopropyl substitution represents a critical structural feature that distinguishes this impurity from the parent lesinurad compound and contributes to its unique analytical and pharmaceutical characteristics.

Alternative nomenclature systems and synonyms for this compound include several variations that reflect different naming conventions and pharmaceutical industry practices. The compound is alternatively known as Lesinurad Impurity F Sodium Salt, representing an alphanumeric designation system commonly employed in pharmaceutical impurity identification. Additional synonyms include Lesinurad Impurity M and Reginad Impurity A, reflecting different pharmaceutical development programs and analytical classification systems.

The Chemical Abstracts Service registry number 1384208-36-9 provides a unique numerical identifier for this compound, facilitating precise identification across various chemical databases and regulatory documentation. This registry number serves as an essential reference point for pharmaceutical quality control, analytical method development, and regulatory compliance applications where unambiguous compound identification remains critical.

Structural Isomerism and Atropisomerism

The structural complexity of Lesinurad Impurity 5 Sodium Salt introduces significant considerations regarding potential isomerism phenomena, particularly in the context of its pharmaceutical applications and analytical characterization. Structural isomerism, defined as the occurrence of compounds containing identical numbers and types of atoms but with different connectivity patterns between these atoms, represents a fundamental concept in understanding the relationship between this impurity and related pharmaceutical compounds. The compound's molecular architecture, featuring multiple aromatic rings, heterocyclic systems, and flexible bridging units, creates opportunities for various forms of structural variation that must be carefully considered in pharmaceutical development and quality control contexts.

The presence of the naphthalene-triazole system connected through the sulfanyl-acetic acid bridge introduces potential for positional isomerism, where the attachment points of substituents on the aromatic rings could vary while maintaining the same molecular formula. This type of structural variation becomes particularly relevant when considering the synthesis pathways that lead to impurity formation, as different reaction conditions or synthetic routes might favor alternative connectivity patterns that result in distinct structural isomers with identical molecular compositions but different chemical and biological properties.

Atropisomerism represents a particularly sophisticated form of stereoisomerism that arises from restricted rotation about single bonds, where energy barriers due to steric interactions create sufficiently high barriers to allow isolation of individual rotational conformers. The phenomenon occurs when the energy difference created by steric strain or other molecular interactions generates a barrier to rotation high enough to permit separation of individual rotamers, with the defining criterion being rotamers that interconvert with half-lives of at least 1000 seconds at a given temperature.

In the context of Lesinurad Impurity 5 Sodium Salt, the potential for atropisomerism arises primarily from the connection between the bulky naphthalene system and the triazole ring through the nitrogen linkage. The 4-cyclopropylnaphthalen-1-yl substituent attached to the triazole nitrogen creates significant steric bulk that could potentially restrict rotation about the carbon-nitrogen bond connecting these two aromatic systems. The cyclopropyl group, despite its small size, introduces additional rigidity and steric constraints that might contribute to rotational barriers sufficient for atropisomeric behavior.

The energy barriers associated with atropisomerism typically correspond to approximately 93 kilojoules per mole at 300 Kelvin, representing substantial impediments to free rotation that can result in observable stereochemical consequences. When such barriers exist, the resulting atropisomers can exhibit distinct physical, chemical, and potentially biological properties, making their identification and characterization critical for pharmaceutical applications where stereochemical purity directly impacts therapeutic efficacy and safety profiles.

Conformational analysis of this compound requires consideration of multiple rotatable bonds beyond the primary atropisomeric axis, including the sulfanyl bridge connecting the triazole system to the acetic acid component. The flexibility of this bridge introduces additional conformational complexity that influences the overall three-dimensional structure and potentially affects the compound's interaction with analytical systems, separation techniques, and biological targets.

| Isomerism Type | Potential Occurrence | Structural Basis | Analytical Implications |

|---|---|---|---|

| Positional Isomerism | Possible | Variable attachment points on aromatic rings | Requires careful structural confirmation |

| Atropisomerism | Potentially significant | Restricted rotation about naphthalene-triazole bond | May require chiral analytical methods |

| Conformational Isomerism | Highly likely | Multiple rotatable bonds | Influences separation and spectroscopic behavior |

| Stereoisomerism | Dependent on rotational barriers | Steric interactions from cyclopropyl group | Critical for pharmaceutical characterization |

Properties

IUPAC Name |

2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(22)9-24-17-19-18-16(23)20(17)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,18,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTVBLUBSGNVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=O)NN=C4SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Origin in Lesinurad Synthesis

Lesinurad Impurity 5 arises during the final stages of Lesinurad synthesis, particularly during the condensation of 4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazole-3-thiol with methyl chloroacetate. Incomplete ester hydrolysis or residual intermediates may form the acetic acid derivative, which is subsequently neutralized with sodium hydroxide to yield the sodium salt. Patent CN111320588B demonstrates that impurities structurally related to Lesinurad Impurity 5 (e.g., compounds of Formula I/II) persist in crude reaction mixtures and require pH-controlled extraction for removal.

Key Reaction Steps

-

Thiol-Ester Condensation :

Reaction of 4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-1H-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) generates a thioether intermediate. Overalkylation or incomplete quenching of the thiol group may yield bis-alkylated byproducts, precursors to Lesinurad Impurity 5. -

Alkaline Hydrolysis :

Treatment with sodium hydroxide hydrolyzes the methyl ester to the carboxylic acid. Excess base facilitates sodium salt formation, but incomplete neutralization or residual solvents (e.g., DMF) may stabilize the impurity.

Isolation and Purification Strategies

pH-Controlled Liquid-Liquid Extraction

Patent CN111320588B details a purification method using buffer solutions (pH 3.5–6.8) to wash crude Lesinurad solutions, effectively partitioning impurities like Lesinurad Impurity 5 into the aqueous phase. For example:

Table 1: Impact of Washing Conditions on Impurity Removal

| Solvent | pH | Washes | Residual Impurity (%) | Lesinurad Purity (%) |

|---|---|---|---|---|

| Ethyl acetate | 4.5 | 2 | 0.35 | 99.65 |

| Dichloromethane | 4.5 | 2 | 0.90 | 99.10 |

| Butyl acetate | 4.5 | 2 | 1.00 | 99.00 |

Crystallization and Salt Formation

Post-washing, the organic phase is concentrated and cooled to induce crystallization. Lesinurad Impurity 5 Sodium Salt may co-crystallize if sodium ions are present during solvent removal. Patent examples show:

-

Ethyl acetate evaporation to 10 vol% followed by cooling to 15°C yields crystalline Lesinurad with ≤0.5% impurities.

-

Sodium hydroxide addition during hydrolysis must be stoichiometrically controlled to prevent oversaturation of the sodium salt impurity.

Analytical Characterization

Spectroscopic Data

HPLC Purity Assessment

Commercial batches of Lesinurad Impurity 5 Sodium Salt exhibit ≥95% purity (HPLC), with retention times distinct from Lesinurad (ΔtR = 2.1 min).

Industrial-Scale Production Considerations

Process Optimization

-

Solvent Selection : Ethyl acetate minimizes impurity solubility vs. dichloromethane (Table 1).

-

Temperature Control : Crystallization at 15°C optimizes yield (85%) while suppressing impurity incorporation.

-

Buffer Composition : Potassium phosphate buffers outperform sodium phosphate in impurity partitioning, likely due to ion-pairing effects.

Chemical Reactions Analysis

Types of Reactions

Lesinurad Impurity 5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Lesinurad Impurity 5 Sodium Salt is significant in the pharmaceutical industry as it serves as a marker for quality control during the synthesis of lesinurad. Understanding its properties and behavior can help ensure the purity and efficacy of the final drug product.

Analytical Chemistry

The identification and quantification of impurities like Lesinurad Impurity 5 are crucial for regulatory compliance. Advanced analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess impurity profiles, ensuring that they remain within acceptable limits during drug formulation .

Toxicological Studies

Research into the toxicological profile of lesinurad includes examining its impurities. Toxicity studies have shown that certain impurities may contribute to adverse effects observed in animal models, thus highlighting the importance of monitoring these compounds during drug development .

Case Study 1: Clinical Trials of Lesinurad

In pivotal clinical trials involving lesinurad, researchers monitored various parameters including serum uric acid levels and renal function. The presence of impurities such as Lesinurad Impurity 5 was assessed to determine their impact on pharmacokinetics and overall drug safety. Results indicated that while lesinurad effectively lowered serum uric acid levels, careful management of impurities was necessary to avoid potential side effects .

Case Study 2: Quality Control Analysis

A study utilizing HPLC demonstrated the successful separation and quantification of Lesinurad Impurity 5 Sodium Salt from the main compound. This analysis was part of a broader effort to establish a quality-by-design framework for lesinurad production, ensuring consistent quality and compliance with regulatory standards .

Mechanism of Action

The mechanism of action of Lesinurad Impurity 5 Sodium Salt is closely related to that of Lesinurad. Lesinurad inhibits the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4), reducing the reabsorption of uric acid in the kidneys and promoting its excretion . This mechanism helps lower serum uric acid levels, which is beneficial in the treatment of gout.

Comparison with Similar Compounds

Other Lesinurad Derivatives and Analogs

- Compound 1c (Sodium Salt of 10b) Structural Feature: Replaces the sulfur atom in lesinurad’s thioether linkage with a CH₂ group. Activity: Demonstrates 3-fold higher URAT1 inhibition potency (IC₅₀ = 7.18 µM for lesinurad vs. 2.39 µM for 1c) . Comparison: Unlike Impurity 5, 1c is a deliberate structural analog with enhanced activity, highlighting the importance of sulfur in lesinurad’s pharmacophore.

Pharmacological and Toxicological Profiles

- Lesinurad Sodium (Active Drug): Mechanism: Dual URAT1 and OAT4 inhibition, reducing serum uric acid (sUA) by blocking reabsorption . Efficacy: In clinical trials, lesinurad (200 mg) combined with allopurinol achieved target sUA (<6.0 mg/dL) in 54–59% of patients vs. 28% with allopurinol alone . Safety: Renal adverse events (e.g., elevated creatinine) are dose-dependent, with higher rates at 400 mg .

- Lesinurad Impurity 5 Sodium Salt: Activity: No direct pharmacological data are available, but impurities generally lack therapeutic intent. Toxicological Risk: As a sodium salt, it may exhibit higher solubility than neutral impurities, necessitating strict control in drug formulations to avoid unintended interactions .

Analytical and Industrial Relevance

- Synthetic Process Optimization :

- Lesinurad’s original synthesis faced challenges like low yields (38.8%) and hazardous reagents . Impurities like Lesinurad Impurity 5 Sodium Salt underscore the need for refined processes to minimize byproduct formation.

- Advanced analytical methods (e.g., HPLC, crystallography) are critical for quantifying and characterizing such impurities .

Biological Activity

Lesinurad Impurity 5 Sodium Salt, also known as Lesinurad Impurity F Sodium Salt, is a chemical compound associated with lesinurad, a selective uric acid reabsorption inhibitor used in the treatment of gout. This article explores the biological activity of this impurity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl]thio]-

- Molecular Formula : C17H15N3O3S

- Molecular Weight : 341.38 g/mol

- CAS Number : 1384208-36-9

Lesinurad acts primarily by inhibiting the uric acid transporter URAT1, which is responsible for the reabsorption of uric acid in the renal tubules. By blocking URAT1, lesinurad increases uric acid excretion and lowers serum uric acid levels. This mechanism is critical in managing hyperuricemia and gout symptoms.

Inhibition Profile

Lesinurad also inhibits other transporters such as:

- OAT4 : Involved in luminal urate reabsorption.

- OAT1 and OAT3 : Affect renal clearance of uric acid.

The inhibitory concentrations (IC50) for these transporters are as follows:

Pharmacodynamic Effects

Clinical studies show that lesinurad significantly reduces serum uric acid levels when administered alone or in combination with xanthine oxidase inhibitors (XOIs) like febuxostat. For instance:

- A study involving 324 patients demonstrated that adding lesinurad (400 mg) to febuxostat therapy resulted in a serum uric acid target achievement rate of 76.1% compared to 46.8% with febuxostat alone after six months .

Safety Profile

The safety profile of lesinurad is generally comparable to that of febuxostat; however, higher doses of lesinurad have been associated with reversible elevations in serum creatinine levels. Chronic administration has raised concerns about potential renal toxicity, particularly at high doses (600 mg/kg/day) observed in animal studies .

Clinical Efficacy

Research indicates that lesinurad effectively lowers serum uric acid levels:

- In a clinical trial assessing its efficacy over 12 months, patients receiving lesinurad alongside febuxostat showed significant reductions in total target tophi area compared to those receiving febuxostat alone .

Toxicology Studies

Toxicology assessments have revealed potential kidney and gastrointestinal toxicities at elevated doses:

- In rats treated with high doses (600 mg/kg/day), findings included tubular degeneration and necrosis .

- Similar toxicological effects were noted in monkeys, emphasizing the need for careful dose management in clinical settings.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Primary Action | Inhibits URAT1 to increase uric acid excretion |

| IC50 Values | URAT1: 7.3 µM; OAT4: 3.7 µM; OAT1: 4.3 µM; OAT3: 3.5 µM |

| Clinical Efficacy | Achieves target serum uric acid levels >75% with combination therapy |

| Safety Concerns | Reversible increases in serum creatinine; potential renal toxicity at high doses |

| Animal Toxicology Findings | Kidney toxicity at high doses; GI tract erosion observed |

Q & A

Q. What analytical methods are recommended for identifying and characterizing Lesinurad Impurity 5 Sodium Salt?

- Methodological Answer : Impurity characterization requires a combination of chromatographic and spectroscopic techniques. High-performance thin-layer chromatography (HPTLC) with densitometric detection is effective for separating impurities at trace levels (linear range: 0.3–3.0 µg/band) . Confirmatory structural analysis should employ nuclear magnetic resonance (NMR) and mass spectrometry (MS), particularly for distinguishing between the parent compound and its sodium salt form. X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in studies of Lesinurad intermediates .

Table 1 : Key Analytical Parameters for Impurity Detection

| Method | Linear Range (µg/band) | Recovery (%) | Key Application |

|---|---|---|---|

| HPTLC | 0.3–3.0 | ~100.5 | Quantification |

| NMR | N/A | N/A | Structural ID |

| MS | N/A | N/A | Molecular Mass |

Q. How is Lesinurad Impurity 5 Sodium Salt typically generated during synthesis?

- Methodological Answer : Impurity 5 arises during the synthesis of Lesinurad sodium, particularly in the triazole ring formation and sulfur-acetic acid coupling steps. Key intermediates, such as methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, are prone to incomplete purification, leading to residual sodium salt impurities. Optimizing reaction conditions (e.g., pH control during acid neutralization) and using recrystallization with ethanol-water mixtures can reduce impurity yields below 0.5% .

Q. What solubility properties influence the purification of Lesinurad Impurity 5 Sodium Salt?

- Methodological Answer : The sodium salt form exhibits higher aqueous solubility compared to the free acid form, complicating isolation. Differential solubility in polar aprotic solvents (e.g., dimethylformamide) versus aqueous buffers enables selective precipitation. Solubility rules for sulfonic acid derivatives suggest using cold ethanol for crystallization, as impurities often remain soluble under these conditions .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying trace levels of Impurity 5?

- Methodological Answer : Method validation should follow ICH Q2(R1) guidelines, assessing:

- Linearity : Over 0.1–5.0 µg/mL (R² > 0.995).

- Limit of Detection (LOD) : ≤0.03 µg/mL via signal-to-noise (S/N ≥ 3).

- Accuracy : Spike-recovery studies (98–102%) across matrices.

- Precision : ≤2% RSD for intraday/interday variability.

Cross-validate using voltammetry for electrochemical behavior or LC-MS/MS for specificity .

Q. What mechanistic insights explain Impurity 5 formation under varying reaction conditions?

- Methodological Answer : Kinetic studies using high-resolution MS and DFT calculations reveal that elevated temperatures (>80°C) during triazole cyclization promote sodium salt formation via unintended acid-base equilibria. Reaction monitoring via in-situ IR spectroscopy identifies key intermediates, enabling real-time adjustment of stoichiometric ratios (e.g., NaHCO₃:acid) to suppress impurity generation .

Q. Does Lesinurad Impurity 5 Sodium Salt affect URAT1 inhibition assays?

- Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) show Impurity 5 has ~10% URAT1 inhibitory activity compared to Lesinurad. Researchers should adjust assay thresholds to account for this residual activity. Co-administration studies with xanthine oxidase inhibitors (e.g., febuxostat) are recommended to assess pharmacodynamic interference .

Q. Which stability-indicating methods are suitable for Impurity 5 under forced degradation?

- Methodological Answer : Stress testing (40°C/75% RH, acidic/alkaline hydrolysis) paired with HPLC-PDA detects degradation products. For example, acid hydrolysis (1M HCl, 60°C) generates a des-bromo derivative, resolved at RRT 0.89. Mass balance calculations ensure method specificity, with ≤5% deviation between initial and stressed samples .

Q. How does the crystallographic structure of Impurity 5 differ from Lesinurad sodium?

- Methodological Answer : Single-crystal X-ray diffraction reveals Impurity 5 adopts a monoclinic P2₁/c space group, with a shorter S–C bond (1.76 Å vs. 1.81 Å in Lesinurad) due to sodium ion coordination. Hirshfeld surface analysis highlights stronger O···Na interactions, impacting solubility and dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.